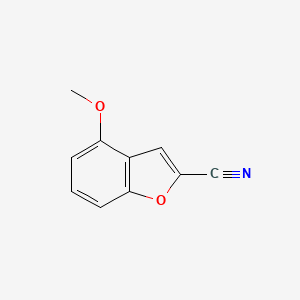

2-Benzofurancarbonitrile, 4-methoxy-

Description

Contextualization within Benzofuran (B130515) Heterocyclic Chemistry

Benzofurans are a significant class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in synthetically produced molecules. acs.orgnih.gov The core benzofuran structure is a key pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. ijrar.comnih.gov This has led to extensive research into benzofuran derivatives for a wide array of potential applications, including in medicinal chemistry and materials science. nih.gov The study of specific derivatives like 2-Benzofurancarbonitrile, 4-methoxy- is a part of the broader effort to understand how different functional groups attached to the benzofuran scaffold influence its chemical properties and biological activity.

Significance of Nitrile and Methoxy (B1213986) Functionalization in Benzofuran Scaffolds

The presence of both a nitrile (-CN) and a methoxy (-OCH₃) group on the benzofuran scaffold is chemically significant. The nitrile group is a versatile functional group in organic synthesis and can participate in various chemical transformations. mdpi.com The methoxy group, an electron-donating group, can influence the electronic properties of the benzofuran ring system, which in turn can affect its reactivity and interaction with biological targets. mdpi.com The specific placement of these groups at the 2- and 4-positions, respectively, creates a unique electronic and steric environment that defines the compound's specific chemical character.

Rationale and Scope of Current Research Inquiry for the Chemical Compound

Research into compounds like 2-Benzofurancarbonitrile, 4-methoxy- is often driven by the search for new molecules with novel properties. As a building block, it holds potential for the synthesis of more complex molecules. The investigation of its properties and potential applications contributes to the fundamental understanding of structure-activity relationships within the broader class of benzofuran derivatives. The scope of inquiry for such a compound typically involves its synthesis, characterization, and exploration of its utility as an intermediate in the preparation of other compounds.

Chemical and Physical Properties

Detailed experimental data for the physicochemical properties of 2-Benzofurancarbonitrile, 4-methoxy- are not widely available in the public domain. However, based on its chemical structure, some properties can be predicted or are available from chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| IUPAC Name | 4-methoxy-1-benzofuran-2-carbonitrile |

| Molecular Weight | 173.17 g/mol |

Spectroscopic Data:

While specific experimental spectra for this compound are not readily found in the literature, general characteristics for related compounds can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, shows a singlet for the methoxy protons at approximately 3.82 ppm. mdpi.com

¹³C NMR Spectroscopy: In the same related compound, the carbon of the methoxy group appears at a high field (around 60.9 ppm). mdpi.com

IR Spectroscopy: The IR spectrum of a related benzofuran derivative showed a strong absorption band for the C=O group at 1689 cm⁻¹. For 2-Benzofurancarbonitrile, 4-methoxy-, one would expect to see characteristic bands for the C≡N (nitrile) stretch, C-O-C (ether) stretches, and aromatic C-H and C=C vibrations. mdpi.com

Synthesis and Manufacturing

The synthesis of benzofuran derivatives can be achieved through various methods, often involving the cyclization of appropriately substituted precursors. General strategies for constructing the benzofuran core include reactions starting from salicylaldehydes or other ortho-substituted phenols. ssrn.comasianinstituteofresearch.org

While a specific, detailed synthesis protocol for 2-Benzofurancarbonitrile, 4-methoxy- is not prominently reported, a plausible synthetic route could involve the formation of the benzofuran ring followed by the introduction or modification of the nitrile and methoxy groups. For instance, a common approach to synthesizing 2-cyanobenzofurans involves the reaction of a 2-halobenzofuran with a cyanide salt. The 4-methoxy group would likely be present on the starting phenolic precursor.

Applications in Academic Research

The primary application of 2-Benzofurancarbonitrile, 4-methoxy- in an academic research setting is likely as a chemical intermediate or building block for the synthesis of more complex molecules. Benzofuran derivatives, in general, are investigated for a wide range of potential applications due to their diverse biological activities. These include investigations into their potential as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.gov

It is important to note that while the broader class of benzofurans is extensively studied, specific research focusing solely on the applications of 2-Benzofurancarbonitrile, 4-methoxy- is not widely documented in the available scientific literature. Its utility is therefore inferred from the general reactivity and potential of the benzofuran scaffold and its functional groups.

Structure

3D Structure

Properties

CAS No. |

35351-46-3 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-methoxy-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C10H7NO2/c1-12-9-3-2-4-10-8(9)5-7(6-11)13-10/h2-5H,1H3 |

InChI Key |

BIHPNWHPANRXIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(O2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzofurancarbonitrile, 4 Methoxy

Strategies for Benzofuran (B130515) Ring Construction in the Context of Substituted Derivatives

The construction of the benzofuran scaffold is paramount in the total synthesis of its derivatives. Methodologies are often chosen based on the desired substitution pattern and the availability of starting materials. Cyclization reactions represent the most common and versatile class of strategies for forging the core benzofuran ring.

The formation of the furan (B31954) ring fused to a benzene (B151609) core is typically achieved through intramolecular cyclization, where a strategically positioned oxygen nucleophile attacks an electrophilic carbon center to close the ring. A variety of catalytic and reaction conditions have been developed to facilitate this key transformation.

Acid catalysis is a foundational strategy for promoting the cyclization of aryl ether substrates to form the benzofuran ring. wuxiapptec.com Both Brønsted and Lewis acids are employed to activate substrates and facilitate the ring-closing step. nih.gov

One prominent example involves the polyphosphoric acid (PPA) catalyzed cyclization of acetal (B89532) precursors. wuxiapptec.com The proposed mechanism begins with the protonation of the acetal under acidic conditions, which is followed by the elimination of methanol (B129727) to generate a reactive oxonium ion intermediate. The aromatic phenyl ring then acts as a nucleophile, attacking the oxonium ion to forge the new carbon-carbon bond and form the five-membered ring. A subsequent elimination of a second methanol molecule leads to the final aromatic benzofuran product. wuxiapptec.com

In addition to PPA, other acid systems have proven effective. Triflic acid has been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds. nih.gov Milder acids, such as acetic acid, have been utilized in one-pot protocols involving benzoquinones. nih.gov Lewis acids like iron chloride and boron trifluoride diethyl etherate have also been reported to catalyze ring-closing reactions to furnish substituted benzofurans. nih.gov

Oxidative cyclization methods provide a powerful alternative for constructing the benzofuran core, often proceeding under mild conditions with the aid of metal catalysts or chemical oxidants. These reactions typically involve the formation of a key C-O or C-C bond concurrent with an oxidation step.

Palladium-catalyzed protocols are particularly well-developed. One such method involves the oxidative cyclization of 2-allylphenols, which can be formed in situ from allyl aryl ethers via a Claisen rearrangement. acs.org This tandem Claisen rearrangement/oxidative cyclization process can be performed in one pot using a Pd(II) catalyst to afford 2-methylbenzofurans. acs.org Similarly, palladium catalysis enables the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters to synthesize functionalized hydrodibenzofuran derivatives. nih.gov

| Entry | Allyl Aryl Ether Substrate | Product | Yield (%) |

| 1 | 1-allyl-2-methoxybenzene | 2-methyl-7-methoxybenzofuran | 75 |

| 2 | 1-allyl-4-chlorobenzene | 5-chloro-2-methylbenzofuran | 80 |

| 3 | 1-allyl-4-tert-butylbenzene | 5-tert-butyl-2-methylbenzofuran | 82 |

| 4 | 1-(but-2-en-1-yl)-2-methoxybenzene | 2-ethyl-7-methoxybenzofuran | 65 |

Table 1: Examples of Pd-Catalyzed Tandem Claisen Rearrangement/Oxidative Cyclization. Data sourced from Organic Letters. acs.org

Copper-catalyzed systems have also emerged as a facile route to polysubstituted benzofurans. A one-pot procedure utilizes a copper catalyst and molecular oxygen to achieve the aerobic oxidative cyclization of phenols and alkynes. rsc.org Metal-free conditions have also been established, employing hypervalent iodine reagents such as (diacetoxyiodo)benzene, either stoichiometrically or catalytically in the presence of a co-oxidant, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

For the construction of particularly complex or polycyclic benzofuran derivatives, free radical cyclization cascades offer a unique and powerful approach. rsc.orgscienceopen.com These methods are adept at rapidly building molecular complexity from relatively simple starting materials. researchgate.net

A notable strategy involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This SET event initiates a radical cyclization cascade, which is then followed by an intermolecular radical-radical coupling. This expedient approach allows for the synthesis of a diverse range of polycyclic benzofurans and complex benzofurylethylamine derivatives under mild conditions. researchgate.net The synthesis of benzofuran structures through radical cyclization cascade reactions, while historically considered rare, is now recognized as a highly effective method for accessing molecules that are otherwise difficult to prepare. scienceopen.comresearchgate.net

At the forefront of synthetic methodology is the exploitation of quantum mechanical phenomena, such as proton tunneling, to drive chemical reactions. ruben-group.deresearchgate.net The construction of a benzofuran ring via proton quantum tunneling has been shown to proceed with high yield and with fewer side reactions, making it an advantageous method for building complex ring systems. rsc.orgscienceopen.com

Detailed investigations of a hydroalkoxylation reaction on a silver (Ag(111)) surface have demonstrated the formation of a furan ring at cryogenic temperatures (as low as 150 K) with no detectable side reactions. ruben-group.denih.gov The dominant contribution of a proton-tunneling-mediated pathway was unraveled through density functional theory calculations and confirmed experimentally by observing the kinetic isotope effect upon substitution with a deuterated derivative. ruben-group.denih.gov Such on-surface synthesis conditions can open alternative reaction routes that are not accessible in conventional solution-phase chemistry. researchgate.net

Intramolecular annulation is a process where a new ring is formed on a pre-existing molecular scaffold. This strategy is widely used in benzofuran synthesis, with various transition metals employed to catalyze the key ring-closing step.

Palladium-mediated synthesis can involve a Sonogashira coupling reaction between iodophenols and terminal alkynes, which, upon intramolecular cyclization, results in the formation of the benzofuran derivative. acs.org Another palladium-catalyzed approach involves the coupling of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, which proceeds via transmetalation, coordination of the nitrile group, intramolecular insertion, and subsequent hydrolysis and condensation to yield the target benzofuran. nih.gov

Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has also been reported as a successful strategy. rsc.org Furthermore, ruthenium catalysts have been used for C–H alkenylation and subsequent aerobic annulation of m-hydroxybenzoic acids and alkynes to produce functionalized diarylbenzofurans. rsc.org

Catalytic Coupling Reactions for Benzofuran Scaffolding

Transition metal catalysis has become an indispensable tool for the construction of the benzofuran nucleus, offering high efficiency and functional group tolerance. acs.org Various metals, including palladium, copper, gold, nickel, and indium, have been successfully utilized to catalyze the formation of this important heterocyclic system.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Coupling)

Palladium-catalyzed reactions are among the most versatile and widely used methods for synthesizing benzofurans. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgnih.gov

In the context of benzofuran synthesis, a common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne. nih.gov The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization to furnish the benzofuran ring. This tandem, one-pot process is highly efficient for producing a variety of substituted benzofurans. mdpi.com For instance, the coupling of 2-iodophenol (B132878) with phenylacetylene (B144264) can be achieved using a Pd(II) complex, CuI, and PPh₃ as the catalytic system in the presence of a base like triethylamine (B128534). nih.govmdpi.com

Recent advancements have focused on developing more sustainable and practical protocols, such as performing the reaction in aqueous media. mdpi.com The versatility of the Sonogashira coupling allows for the introduction of a wide array of substituents on both the phenolic and acetylenic partners, making it a powerful tool for creating diverse benzofuran libraries. wikipedia.orgmdpi.com Furthermore, palladium catalysts have been employed in other types of cyclization reactions, such as the hydrofuranization of unactivated olefins with α-alkynyl arylols and cascade reactions involving difluoroalkylation and arylation of 1,6-enynes to yield complex benzofuran derivatives. researchgate.netnih.gov

| Reaction Type | Key Reactants | Catalyst System | General Outcome |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-halophenol, terminal alkyne | Pd complex, Cu co-catalyst, base | 2-substituted benzofurans |

| Suzuki Cross-Coupling | 2-(4-bromophenyl)benzofuran, arylboronic acid | Pd(II) complex, K₂CO₃ | 2-arylbenzofuran derivatives |

| Hydrofuranization | α-alkynyl arylol, unactivated olefin | PdCl₂(CH₃CN)₂ | C₃-alkylated benzofurans |

| Cascade Difluoroalkylation/Arylation | 1,6-enyne, ethyl difluoroiodoacetate, arylboronic acid | Pd catalyst | Difluoroalkylated benzofurans |

Copper-Mediated Coupling Strategies (e.g., CuI, CuBr catalysis)

Copper catalysis offers an economical and efficient alternative to palladium for the synthesis of benzofurans. nih.govthieme-connect.com Copper(I) salts, such as copper iodide (CuI) and copper bromide (CuBr), are commonly employed to facilitate the construction of the benzofuran ring through various reaction pathways. nih.govthieme-connect.comacs.org

One prominent copper-mediated strategy is the intramolecular cyclization of o-haloaromatic ketones, which provides a direct route to a wide range of benzofuran derivatives in good to excellent yields. acs.orgorganic-chemistry.org Copper catalysis is also effective in promoting the coupling of o-hydroxybenzaldehyde-derived N-tosylhydrazones with terminal alkynes. nih.govthieme-connect.com This method is advantageous due to the use of an inexpensive and ligand-free CuBr catalyst. nih.govthieme-connect.com

Furthermore, copper catalysts have been utilized in domino reactions, such as the coupling of 1-bromo-2-iodobenzenes with β-keto esters, leading to 2,3-disubstituted benzofurans. organic-chemistry.org Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents another innovative approach to benzofuran synthesis. rsc.org Recent research has also highlighted the use of copper catalysts in intramolecular dehydrogenative C-O coupling reactions to form complex fused-ring systems containing the benzofuran moiety. rsc.org

| Reaction Type | Key Reactants | Catalyst | General Outcome |

|---|---|---|---|

| Intramolecular Ring Closure | 2-haloaromatic ketones | CuI | Substituted benzofurans |

| Coupling/Cyclization | N-tosylhydrazones, terminal alkynes | CuBr | Benzofurans and indoles |

| Domino Reaction | 1-bromo-2-iodobenzenes, β-keto esters | CuI | 2,3-disubstituted benzofurans |

| Oxidative Annulation | Phenols, unactivated internal alkynes | Copper catalyst | Substituted benzofurans |

Gold-Catalyzed Approaches

Homogeneous gold catalysis has emerged as a powerful methodology for constructing benzofurans from functionalized alkynes. proquest.com Gold catalysts, particularly gold(I) complexes, exhibit high Lewis acidity, enabling efficient activation of alkynes towards nucleophilic attack. acs.org

A notable gold-catalyzed approach involves the intermolecular alkoxylation of alkynes with quinols, followed by a Claisen rearrangement and condensation cascade to yield diverse benzofuran derivatives. acs.orgnih.govacs.org This one-pot process demonstrates high step economy and bonding efficiency. acs.org Another strategy utilizes the migratory cyclization of 2-alkynylaryl benzyl (B1604629) ethers, catalyzed by a gold(I)-N-heterocyclic carbene (NHC) complex. morressier.com This reaction proceeds under mild conditions with low catalyst loadings and tolerates a variety of functional groups. morressier.comproquest.com

The development of air- and water-stable NHC gold(I) complexes has further enhanced the practicality of these methods for synthesizing 2,3-disubstituted benzofurans from functionalized 2-alkynylaryl ethers. proquest.com

| Reaction Type | Key Reactants | Catalyst | General Outcome |

|---|---|---|---|

| Alkoxylation/Claisen Rearrangement/Condensation Cascade | Quinols, alkynyl esters | Gold catalyst | Diverse benzofuran derivatives |

| Migratory Cyclization | 2-alkynylaryl benzyl ethers | Gold(I)-NHC complex | 2,3-disubstituted benzofurans |

Nickel-Catalyzed Intramolecular Nucleophilic Addition Reactions

Nickel catalysis provides an effective and more economical alternative to palladium for certain transformations in benzofuran synthesis. thieme.dethieme.de A key application of nickel in this area is the catalysis of intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comorganic-chemistry.org

This methodology allows for the formation of the benzofuran ring by cyclization of appropriately substituted precursors. organic-chemistry.org The reaction typically employs a nickel catalyst, such as Ni(OTf)₂, in combination with a ligand like 1,10-phenanthroline. organic-chemistry.org A reducing agent, often zinc powder, is used to generate the active Ni(0) species. organic-chemistry.org The reaction proceeds through a proposed mechanism involving oxidative addition of the nickel to the aryl halide, followed by intramolecular nucleophilic addition onto the ketone carbonyl group. organic-chemistry.org This strategy has been shown to be tolerant of various electron-donating and electron-withdrawing groups on the aromatic rings, affording the corresponding benzofuran derivatives in moderate to good yields. thieme.dethieme-connect.com

| Reaction Type | Key Reactants | Catalyst System | General Outcome |

|---|---|---|---|

| Intramolecular Nucleophilic Addition | Aryl halides with a pendant aryl ketone | Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-phenanthroline, Zn powder | 3-arylbenzofuran derivatives |

Indium(III) Halide-Catalyzed Hydroalkoxylation Reactions

Indium(III) halides have been identified as effective catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzofurans. nih.govsyncatmeth.es This reaction proceeds with 5-endo-dig regioselectivity, affording good yields of the desired benzofuran products. nih.govacs.org

The catalytic cycle is believed to involve the activation of the alkyne by the indium(III) π-Lewis acid, which facilitates the nucleophilic addition of the phenolic hydroxyl group. syncatmeth.esacs.org Subsequent protodemetalation then yields the benzofuran product. syncatmeth.es Computational studies suggest that the dimeric form of the indium halide, In₂I₆, may be the active catalytic species, coordinating to both the alkyne and the hydroxyl group. syncatmeth.esacs.org This methodology has been successfully applied to a variety of phenols functionalized at both the aromatic ring and the alkyne moiety, demonstrating its broad scope. nih.govsyncatmeth.es

| Reaction Type | Key Reactants | Catalyst | General Outcome |

|---|---|---|---|

| Intramolecular Hydroalkoxylation | ortho-alkynylphenols | InI₃ | Substituted benzofurans |

Rearrangement and Substituent Migration Strategies for Benzofuran Synthesis

Beyond catalytic coupling reactions, rearrangement and substituent migration strategies offer unique and powerful pathways for the synthesis of highly substituted benzofurans. These methods often involve the formation of the benzofuran core concurrently with the repositioning of functional groups, enabling access to substitution patterns that may be difficult to achieve through other means.

One such approach involves a charge-accelerated morressier.commorressier.com-sigmatropic rearrangement. rsc.orgresearchgate.net For example, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) can trigger an unusual substituent migration to produce highly substituted benzofurans. rsc.orgtus.ac.jp This process is believed to proceed through the formation of a positively charged intermediate that facilitates the migration of an ortho substituent to an adjacent position on the phenolic ring. tus.ac.jp This modular synthesis allows for the creation of diverse and even fully functionalized benzofurans from readily available starting materials. rsc.orgtus.ac.jp

Other rearrangement strategies that have been employed in benzofuran synthesis include the Meerwein rearrangement of 2-methoxychalcone epoxides, which, followed by deformylation and cyclodehydration, yields 2-arylbenzofurans. nih.gov Additionally, propargyl Claisen rearrangements have been utilized as a key step in certain synthetic sequences leading to the benzofuran scaffold. mdpi.com

| Rearrangement Type | Key Reactants/Intermediates | General Outcome |

|---|---|---|

| Charge-Accelerated morressier.commorressier.com-Sigmatropic Rearrangement | 2,6-disubstituted phenols, alkynyl sulfoxides | Highly substituted benzofurans via substituent migration |

| Meerwein Rearrangement | 2-methoxychalcone epoxides | 2-arylbenzofurans |

| Propargyl Claisen Rearrangement | Propargyl aryl ethers | Intermediates for benzofuran cyclization |

Phenol-Alkynyl Sulfoxide (B87167) Transformations

A particularly innovative approach for benzofuran synthesis involves the reaction of phenols with alkynyl sulfoxides, which proceeds via an interrupted Pummerer reaction. nih.govacs.orgnih.gov This method is advantageous due to the ready availability of the starting materials and the ability to generate a wide range of functionalized benzofurans. nih.gov The reaction is typically initiated by the electrophilic activation of the alkynyl sulfoxide with an agent like trifluoroacetic anhydride (TFAA). tus.ac.jp This is followed by a nucleophilic attack from the phenol (B47542), leading to an intermediate that undergoes a sigmatropic rearrangement and subsequent deprotonation to yield the benzofuran product. nih.govacs.orgnih.gov

The proposed mechanism involves the formation of a sulfurane intermediate from the reaction of the activated alkynyl sulfoxide and the phenol. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a dearomatized intermediate, which upon proton loss, rearomatizes to the stable benzofuran ring system. rsc.org This methodology has been shown to be compatible with phenols bearing methoxy (B1213986) substituents, making it a viable strategy for the synthesis of the 4-methoxybenzofuran (B8762342) core. nih.gov The regioselectivity of the initial carbon-carbon bond formation is influenced by both steric and electronic factors of the phenol substrate. researchgate.net

Regioselective Introduction of Nitrile and Methoxy Groups

Achieving the desired 2-cyano, 4-methoxy substitution pattern on the benzofuran ring requires careful consideration of the synthetic strategy. The regioselective introduction of these functional groups can be accomplished through several approaches, including directed functionalization of a pre-formed benzofuran, the use of specifically substituted precursors, or functionalization after the cyclization step.

Directed Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a wide range of functional groups.

For the synthesis of 2-Benzofurancarbonitrile, 4-methoxy-, a plausible strategy would involve the use of 4-methoxybenzofuran as the starting material. The oxygen atom of the furan ring is known to be a powerful directing group for lithiation at the C2 position. Treatment of 4-methoxybenzofuran with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), would be expected to selectively deprotonate the C2 position. The resulting 2-lithio-4-methoxybenzofuran could then be reacted with a cyanating agent, such as cyanogen (B1215507) bromide or N-cyanobenzensulfonamide, to install the nitrile group at the desired position.

Table 1: Potential Reagents for Directed Functionalization

| Step | Reagent Class | Specific Example | Purpose |

|---|---|---|---|

| Deprotonation | Lithium Amide Base | Lithium diisopropylamide (LDA) | Regioselective deprotonation at C2 |

Precursor-Based Synthetic Routes (e.g., using hydroxy-iodo benzonitrile (B105546) and methoxyphenylacetylene)

An alternative approach involves the construction of the benzofuran ring from precursors that already contain the required functional groups or their synthetic equivalents. A highly convergent strategy would be the Sonogashira coupling of a suitably substituted o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netresearchgate.netgelest.com

For the synthesis of 2-Benzofurancarbonitrile, 4-methoxy-, a hypothetical precursor-based route could employ 4-hydroxy-3-iodobenzonitrile (B1313626) and methoxyacetylene. The Sonogashira coupling of these two fragments, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield an intermediate 2-(methoxyethynyl)-4-hydroxybenzonitrile. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a base, would lead to the formation of the desired 2-Benzofurancarbonitrile, 4-methoxy-.

Table 2: Key Components for a Precursor-Based Sonogashira Approach

| Starting Material 1 | Starting Material 2 | Key Reaction | Product |

|---|

The success of this route is contingent on the availability and stability of the starting materials. Methoxyacetylene is a gas and can be challenging to handle, so a synthetic equivalent might be employed.

Post-Cyclization Functionalization Strategies

Post-cyclization functionalization involves the introduction of the nitrile group onto a pre-synthesized 4-methoxybenzofuran scaffold. This approach offers flexibility as the core benzofuran structure can be synthesized through various established methods.

One of the most direct methods for post-cyclization cyanation at the C2 position would be through the conversion of a 2-halo-4-methoxybenzofuran intermediate. For instance, 4-methoxybenzofuran can be selectively brominated at the C2 position. The resulting 2-bromo-4-methoxybenzofuran can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or potassium ferrocyanide. This transformation, often referred to as a Rosenmund-von Braun reaction, is a well-established method for the synthesis of aryl nitriles.

Another viable strategy is the direct C-H cyanation of 4-methoxybenzofuran. While direct C-H functionalization can be challenging, recent advances in catalysis have made this an increasingly feasible option. This would involve a catalytic system, likely based on palladium or copper, that can selectively activate the C2-H bond of the benzofuran and facilitate the introduction of a cyano group from a suitable cyanide source.

Catalytic Systems in the Synthesis of 2-Benzofurancarbonitrile, 4-methoxy-

The synthesis of 2-Benzofurancarbonitrile, 4-methoxy- can be significantly enhanced by the use of various catalytic systems that promote efficiency, selectivity, and milder reaction conditions.

Palladium-based catalysts are central to many of the key transformations discussed. In the context of the precursor-based Sonogashira coupling, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], often in combination with a copper(I) co-catalyst like copper(I) iodide (CuI), are commonly employed. researchgate.net For post-cyclization cyanation of a 2-halobenzofuran, palladium catalysts with specialized phosphine (B1218219) ligands are often necessary to achieve high yields and functional group tolerance. nih.gov

Copper catalysts also play a crucial role, not only as co-catalysts in Sonogashira reactions but also as primary catalysts in other benzofuran syntheses. nih.gov For instance, copper-catalyzed cyclization reactions of o-alkynylphenols are well-documented. Furthermore, copper-promoted cyanation reactions of aryl halides provide an alternative to palladium-based systems.

Ruthenium catalysts have been explored for C-H activation and annulation reactions to form benzofurans. rsc.org A ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes has been shown to produce 2,3-diarylbenzofuran-4-carboxylic acids with high regioselectivity. rsc.org While this specific example leads to a different substitution pattern, it highlights the potential of ruthenium catalysis for the regioselective construction of the benzofuran core.

Table 3: Overview of Catalytic Systems and Their Applications

| Catalyst Type | Specific Example | Application in Synthesis of 2-Benzofurancarbonitrile, 4-methoxy- |

|---|---|---|

| Palladium | Pd(PPh₃)₄ / CuI | Sonogashira coupling of precursors |

| Palladium | Pd₂(dba)₃ with phosphine ligand | Post-cyclization cyanation of 2-halo-4-methoxybenzofuran |

| Copper | CuI | Co-catalyst in Sonogashira coupling; potential for direct cyclization |

The choice of the optimal catalytic system will depend on the specific synthetic route chosen, with considerations for substrate compatibility, reaction efficiency, and the desired level of regiochemical control.

Transition Metal Catalysis (e.g., Pd(II), Au(I), Ru, Ni)

Transition metals are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis of complex heterocyclic systems like benzofurans. elsevier.com Catalysts based on palladium, nickel, gold, and ruthenium have been prominently featured in the literature for constructing the benzofuran core. chim.it

Palladium (Pd) Catalysis: Palladium catalysis is one of the most robust and widely used methods for benzofuran synthesis. A common and effective strategy involves a tandem Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by an intramolecular cyclization. researchgate.net This approach allows for the direct installation of a substituent at the 2-position of the benzofuran ring. For the target molecule, this would involve the coupling of 2-iodo-4-methoxyphenol (B1280454) with an alkyne that can be converted to a nitrile group. The versatility of this method is demonstrated by its tolerance for various functional groups, including the base-labile nitro group. researchgate.net

Another novel application of Pd(II) catalysis is in the synthesis of complex spiroheterocycles, showcasing the catalyst's ability to orchestrate intricate bond formations. For instance, 2-aryloxymethyl-1,4-naphthoquinones can undergo a Pd(II)-catalyzed spirocyclization to form 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones]. researchgate.net

Table 1: Pd/C-Catalyzed Synthesis of 2-Substituted Benzo[b]furans researchgate.net

| o-Iodophenol Derivative | Alkyne | Product | Yield (%) |

|---|---|---|---|

| o-Iodophenol | 2-Methyl-3-butyn-2-ol | 2-(1-Hydroxy-1-methylethyl)benzo[b]furan | 85 |

| o-Iodophenol | Phenylacetylene | 2-Phenylbenzo[b]furan | 88 |

| 4-Nitro-o-iodophenol | Phenylacetylene | 5-Nitro-2-phenylbenzo[b]furan | 82 |

| 4-Nitro-o-iodophenol | 1-Hexyne | 2-Butyl-5-nitrobenzo[b]furan | 80 |

Nickel (Ni) Catalysis: Nickel catalysts have emerged as an affordable and effective alternative to palladium for cross-coupling and cyclization reactions. thieme.de Various nickel-catalyzed methods have been developed for benzofuran synthesis. One notable approach is the intramolecular dehydrogenative coupling of ortho-alkenyl phenols, which utilizes simple oxygen as the oxidant and avoids the need for stoichiometric hydrogen acceptors. nih.gov Another strategy involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds through the activation of a strong aromatic C–F bond. beilstein-journals.org This method is particularly useful for late-stage functionalization. Furthermore, nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones to furnish substituted 3-aryl benzofurans. thieme.de

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Material | Reagent | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluorobenzofuran | 4-Methoxy-phenylboronic acid | Ni(cod)2, PCy3, K3PO4 | 2-(4-Methoxyphenyl)benzofuran | 94 | beilstein-journals.org |

| 2-Fluorobenzofuran | 4-(Trifluoromethyl)phenylboronic acid | Ni(cod)2, PCy3, K3PO4 | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 78 | beilstein-journals.org |

| 2-(1-Phenylvinyl)phenol | O2 | Ni(acac)2, PPh3 | 3-Phenylbenzofuran | 88 | nih.gov |

| 2-Vinylphenol | O2 | Ni(acac)2, PPh3 | Benzofuran | 85 | nih.gov |

Gold (Au) and Ruthenium (Ru) Catalysis: Gold and ruthenium catalysts are particularly effective in activating alkynes toward nucleophilic attack. The synthesis of benzofurans can be achieved through the heterocyclization of 2-alkynylphenol starting materials. In these reactions, the transition metal acts as a potent electrophile, activating the triple bond and enabling the intramolecular nucleophilic addition of the adjacent phenolic oxygen. chim.it

Organocatalysis and Base-Catalyzed Approaches (e.g., DABCO, Triethylamine, Potassium tert-Butoxide)

While transition metal catalysis is dominant, metal-free approaches using organocatalysts or simple bases are gaining traction due to their lower cost, reduced toxicity, and often milder reaction conditions.

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO is an inexpensive and non-toxic organocatalyst that has been successfully employed in the synthesis of benzofurans. A notable application is the reaction between ortho-hydroxy benzaldehydes (salicylaldehydes) and phenacyl halides. researchgate.net This methodology provides an efficient route to 2-aroylbenzo[b]furans under mild conditions with good tolerance for various functional groups. researchgate.netresearchgate.net

Triethylamine: As a common organic base, triethylamine is frequently used as an acid scavenger or a catalyst in various heterocyclic syntheses. For example, it is a key component in the Pd/C-CuI catalyzed synthesis of 2-substituted benzofurans. researchgate.net It also serves as a catalyst in the condensation of maleamic acids with thiophosgene (B130339) to form oxazepine derivatives, highlighting its utility in promoting cyclization reactions. researchgate.net

Potassium tert-Butoxide (KOtBu): As a strong, non-nucleophilic base, potassium tert-butoxide is a powerful tool in organic synthesis. wikipedia.org It has been utilized to catalyze the intramolecular anionic cyclization of (2-alkynylbenzyl)oxy nitriles to prepare substituted benzofuroazepines. nih.gov This reaction proceeds selectively through a sequential intramolecular cyclization, demonstrating the base's ability to promote the formation of furan-containing ring systems in a one-pot procedure. nih.gov The reaction is efficient, often requiring only a catalytic amount (20 mol%) of KOtBu at room temperature. nih.gov Furthermore, KOtBu is known to catalyze the reaction of hydrosilanes with heterocyclic compounds and can promote reactions involving benzonitriles, underscoring its potential utility in the synthesis and functionalization of molecules like 2-Benzofurancarbonitrile, 4-methoxy-. wikipedia.orgorganic-chemistry.org

Modular Synthetic Approaches for Diversification of Benzofurancarbonitrile Derivatives

Modular synthesis is a powerful strategy that allows for the rapid generation of a library of related compounds by combining different building blocks. Transition metal-catalyzed cross-coupling reactions are exceptionally well-suited for such modular approaches.

The palladium-catalyzed Sonogashira coupling-cyclization sequence is an excellent example of a modular approach to benzofuran derivatives. researchgate.net By starting with a common core, such as 2-iodo-4-methoxyphenol, a wide array of 2-substituted benzofurans can be synthesized simply by varying the terminal alkyne coupling partner. This allows for the introduction of diverse functional groups and structural motifs at the 2-position, facilitating the exploration of structure-activity relationships.

Similarly, the nickel-catalyzed Suzuki coupling of 2-fluorobenzofurans with a broad range of arylboronic acids provides a modular platform for late-stage diversification. beilstein-journals.org A pre-formed benzofuran scaffold can be functionalized with different aryl or heteroaryl groups, enabling the synthesis of complex 2-arylbenzofurans. This method's value lies in its ability to modify a core structure at a late stage of a synthetic sequence, which is highly advantageous in drug discovery programs. These modular strategies are invaluable for creating libraries of 2-Benzofurancarbonitrile derivatives with varied substituents for screening and optimization.

Chemical Reactivity and Transformations of 2 Benzofurancarbonitrile, 4 Methoxy

Reactivity of the Benzofuran (B130515) Core

The benzofuran ring system is an aromatic heterocycle, but the furan (B31954) ring exhibits a higher degree of reactivity compared to the benzene (B151609) ring, particularly towards electrophiles. The presence of the methoxy (B1213986) and nitrile substituents on this core significantly modulates its reactivity.

Electrophilic Aromatic Substitution Patterns on the Fused Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In benzofurans, the furan ring is generally more susceptible to electrophilic attack than the benzene ring. The position of substitution is influenced by the directing effects of the existing substituents.

The 4-methoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. This would typically direct incoming electrophiles to positions 5 and 7 of the benzene ring. Conversely, the 2-nitrile group is a deactivating group, withdrawing electron density from the furan ring and making it less susceptible to electrophilic attack.

Theoretical calculations and experimental observations on related benzofuran systems suggest that electrophilic attack preferentially occurs on the furan ring, most commonly at the C3 position. However, the strong deactivating effect of the C2-nitrile group in 2-Benzofurancarbonitrile, 4-methoxy- would likely disfavor substitution on the furan ring. Therefore, electrophilic aromatic substitution, if it occurs, would be expected to take place on the benzene ring, guided by the activating 4-methoxy group. The most probable sites of substitution would be C5 and C7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Benzofurancarbonitrile, 4-methoxy-

| Position | Predicted Reactivity | Rationale |

| C3 | Low | Deactivated by the adjacent electron-withdrawing nitrile group. |

| C5 | High | Para to the activating methoxy group. |

| C6 | Low | Meta to the activating methoxy group. |

| C7 | High | Ortho to the activating methoxy group, although potentially sterically hindered. |

Detailed research findings on specific electrophilic substitution reactions of 2-Benzofurancarbonitrile, 4-methoxy- are not extensively documented in publicly available literature. The predictions are based on established principles of substituent effects in aromatic systems.

Nucleophilic Reactions on the Ring System

The benzofuran ring system is generally not reactive towards nucleophiles under standard conditions due to its electron-rich aromatic nature. Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group.

In 2-Benzofurancarbonitrile, 4-methoxy-, the nitrile group at C2 does withdraw electron density, but there is no inherent good leaving group on the ring system for a typical SNA reaction to occur. Nucleophilic attack is more likely to be directed at the carbon atom of the nitrile group.

Cycloaddition Reactions Involving the Benzofuran Moiety

Benzofurans can participate in cycloaddition reactions, acting as either the diene or the dienophile, depending on the reaction partner. The furan ring is the more reactive part of the molecule for these transformations. However, the electron-withdrawing nitrile group at the 2-position would likely decrease the electron density of the furan ring, making it a less effective diene in a normal electron-demand Diels-Alder reaction.

Conversely, the electron-deficient nature of the 2,3-double bond could make it a suitable dienophile for reaction with an electron-rich diene. Specific studies on the cycloaddition reactions of 2-Benzofurancarbonitrile, 4-methoxy- are scarce, and its participation in such reactions would be highly dependent on the specific reaction conditions and the nature of the cycloaddition partner.

Reactivity of the Nitrile Functionality at Position 2

The nitrile group (-C≡N) at the C2 position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. The specific product depends on the reaction conditions.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat would likely convert the nitrile group to a carboxylic acid, yielding 4-methoxybenzofuran-2-carboxylic acid. The reaction proceeds through the intermediate formation of an amide.

Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution, followed by acidification, would also produce 4-methoxybenzofuran-2-carboxylic acid.

Partial hydrolysis (Amidation): Under milder conditions, for example, using hydrogen peroxide in a basic solution, it may be possible to achieve partial hydrolysis to the corresponding amide, 4-methoxybenzofuran-2-carboxamide.

Table 2: Potential Products from the Hydrolysis of 2-Benzofurancarbonitrile, 4-methoxy-

| Reagents and Conditions | Major Product |

| H₃O⁺, heat | 4-methoxybenzofuran-2-carboxylic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | 4-methoxybenzofuran-2-carboxylic acid |

| H₂O₂, NaOH | 4-methoxybenzofuran-2-carboxamide |

Reduction Pathways of the Nitrile Group

The nitrile group is readily reduced to a primary amine. The choice of reducing agent determines the outcome and can sometimes lead to the formation of an aldehyde as an intermediate or final product.

Reduction to a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of the nitrile to a primary amine, which would yield (4-methoxybenzofuran-2-yl)methanamine. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also achieve this transformation.

Partial Reduction to an Aldehyde: Partial reduction of the nitrile to an aldehyde (4-methoxybenzofuran-2-carbaldehyde) can be achieved using specific reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. This reaction proceeds via an imine intermediate which is hydrolyzed upon workup.

Table 3: Potential Products from the Reduction of 2-Benzofurancarbonitrile, 4-methoxy-

| Reducing Agent | Major Product |

| LiAlH₄, then H₂O | (4-methoxybenzofuran-2-yl)methanamine |

| H₂, Pd/C | (4-methoxybenzofuran-2-yl)methanamine |

| 1. DIBAL-H, low temp; 2. H₂O | 4-methoxybenzofuran-2-carbaldehyde |

Nucleophilic Addition to the Nitrile Carbon

The nitrile group (-C≡N) at the 2-position is characterized by a strongly electrophilic carbon atom due to the electronegativity of the nitrogen atom and the nature of the triple bond. This electrophilicity makes it a prime target for attack by nucleophiles. Such reactions typically involve the initial addition of a nucleophile across the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. The reactivity of the nitrile group allows for its conversion into a variety of other functional groups.

Some fundamental nucleophilic addition reactions that 2-Benzofurancarbonitrile, 4-methoxy- is expected to undergo include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: In the presence of strong acid or base, the nitrile group can be hydrolyzed. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ions, initially forming an amide (4-methoxy-2-benzofurancarboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (4-methoxy-2-benzofurancarboxylic acid).

Reduction: The nitrile group can be reduced to a primary amine ( (4-methoxy-2-benzofuranyl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(4-methoxy-2-benzofuranyl)ethanone.

| Reaction Type | Reagent(s) | Expected Product |

| Acidic Hydrolysis | H₃O⁺, Δ | 4-methoxy-2-benzofurancarboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 4-methoxy-2-benzofurancarboxylic acid |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | (4-methoxy-2-benzofuranyl)methanamine |

| Grignard Reaction | 1. CH₃MgBr, Ether 2. H₃O⁺ | 1-(4-methoxy-2-benzofuranyl)ethanone |

Reactivity of the 4-Methoxy Group

The methoxy group (-OCH₃) at the 4-position is an electron-donating group that significantly influences the reactivity of the benzene portion of the benzofuran ring. Its primary modes of reaction involve the cleavage of the ether linkage or its role in directing electrophilic aromatic substitution.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl-oxygen bond in the methoxy group is a common transformation, typically requiring harsh conditions with strong acids. libretexts.org This process, known as demethylation, converts the methoxy group into a hydroxyl group, yielding 4-hydroxy-2-benzofurancarbonitrile.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. masterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group (CH₃OH). masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce methyl halide and the corresponding phenol (B47542). masterorganicchemistry.commasterorganicchemistry.com

Lewis acids, particularly boron tribromide (BBr₃), are also highly effective and often preferred for their ability to perform demethylation under milder conditions compared to protic acids. chem-station.com The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the nucleophilic displacement of the methyl group by a bromide ion. chem-station.com

| Reagent(s) | Conditions | Mechanism | Expected Product |

| HBr or HI | High Temperature (Reflux) | Sₙ2 | 4-hydroxy-2-benzofurancarbonitrile |

| BBr₃ | CH₂Cl₂, low temperature to r.t. | Lewis Acid-Assisted Cleavage | 4-hydroxy-2-benzofurancarbonitrile |

| AlCl₃ / Thiol | High Temperature | Lewis Acid-Assisted Cleavage | 4-hydroxy-2-benzofurancarbonitrile |

Oxidation Reactions of the Methoxy Moiety

The methoxy group itself is generally resistant to oxidation under mild conditions. However, the electron-rich nature of the aromatic ring, enhanced by the methoxy group, can make the benzene portion of the benzofuran susceptible to oxidative degradation under strong oxidizing conditions. While direct oxidation of the methoxy group is uncommon, harsh oxidative treatment can lead to the formation of quinone-like structures through oxidation of the aromatic ring. For instance, oxidation of some methoxy-substituted benzofurans has been shown to yield quinones. researchgate.net It is plausible that under specific oxidative conditions, 2-Benzofurancarbonitrile, 4-methoxy- could be converted to a 4,7-quinone derivative, although this would likely require forcing conditions that might also affect the furan ring and nitrile group.

Role in Directing Group Chemistry

In electrophilic aromatic substitution reactions, the 4-methoxy group is a powerful activating and ortho, para-directing group. youtube.com It strongly activates the benzene ring towards attack by electrophiles by donating electron density through its resonance effect. The oxygen's lone pairs can be delocalized into the aromatic system, stabilizing the arenium ion intermediate formed during substitution. youtube.com

For 2-Benzofurancarbonitrile, 4-methoxy-, the positions ortho to the methoxy group are C5 and C3, and the para position is C7.

Position C5: This position is ortho to the methoxy group and is expected to be highly activated.

Position C7: This position is para to the methoxy group and is also expected to be highly activated.

Position C3: This position is ortho to the methoxy group but is part of the furan ring. While the methoxy group does direct electron density towards this position, the inherent reactivity of the furan ring itself will also play a crucial role.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 and C7 positions of the benzofuran ring system.

| Reaction Type | Reagent(s) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-Nitro-2-benzofurancarbonitrile, 4-methoxy- |

| Bromination | Br₂, FeBr₃ | 5-Bromo- and 7-Bromo-2-benzofurancarbonitrile, 4-methoxy- |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl- and 7-Acetyl-2-benzofurancarbonitrile, 4-methoxy- |

Influence of Substituents on Overall Molecular Reactivity and Stability

Electronic Effects of the 4-Methoxy Group

The 4-methoxy group exerts two opposing electronic effects:

Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect is electron-donating and significantly increases the electron density at the ortho and para positions (C3, C5, and C7). This resonance donation is the dominant effect and is responsible for the group's activating and ortho, para-directing nature in electrophilic aromatic substitution. mdma.ch

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached (C4) through the sigma bond. This effect is electron-withdrawing but is weaker than the resonance effect.

Steric Hindrance Considerations of Functional Groups

The reactivity of 2-Benzofurancarbonitrile, 4-methoxy- is significantly influenced by the spatial arrangement and bulk of its constituent functional groups: the methoxy (-OCH3) group at the 4-position and the cyano (-CN) group at the 2-position. Steric hindrance, the obstruction of a reaction at a particular site due to the size of neighboring groups, plays a critical role in determining the accessibility of reactants and the feasibility of certain chemical transformations.

The methoxy group at the 4-position, while not excessively large, exerts a notable steric influence on the adjacent 5-position of the benzofuran ring. This can impede electrophilic substitution reactions that would typically occur at this site. The free rotation of the methyl group within the methoxy substituent can create a "swept volume" that shields the C5-H bond from attacking reagents. Research on related substituted benzofuran systems has shown that bulky groups can disrupt optimal binding conformations with target proteins or catalysts, thereby reducing reaction rates or biological activity. For instance, studies on benzofuro[2,3-b]pyridine (B12332454) derivatives have demonstrated that substituents with greater steric demand can lead to diminished potency in biological assays, highlighting the importance of spatial compatibility. wikipedia.orgacs.org

Similarly, the linear cyano group at the 2-position, while not particularly wide, extends from the benzofuran core and can influence the approach of reactants to the furan ring, particularly at the 3-position. The steric effect of the cyano group, however, is generally considered to be less pronounced than its powerful electronic effects. In the context of synthesizing diketopyrrolopyrrole dyes bearing benzofuran moieties, the presence of a methyl group adjacent to the cyano functionality was found to only slightly decrease the yield of the desired products, suggesting that the steric hindrance from a group at this position is not prohibitive for all reactions. nih.gov

Steric Hindrance Summary

| Functional Group | Position | Steric Influence | Potential Impact on Reactivity |

|---|---|---|---|

| Methoxy (-OCH3) | 4 | Moderate | Hinders reactions at the 5-position. Can influence the regioselectivity of substitution reactions on the benzene ring. |

| Cyano (-CN) | 2 | Low to Moderate | May slightly hinder reactions at the 3-position. Its electronic effects are generally more dominant. |

Resonance Stabilization Effects

The chemical reactivity of 2-Benzofurancarbonitrile, 4-methoxy- is profoundly governed by resonance effects, which involve the delocalization of π-electrons throughout the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group creates a unique electronic landscape that dictates the molecule's stability and reactivity patterns.

The methoxy group at the 4-position is a strong resonance electron-donating group (+R effect). The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions (positions 3, 5, and 7 relative to the oxygen of the furan ring). This increased electron density makes the benzene ring more susceptible to electrophilic aromatic substitution. The electron-donating nature of the methoxy group also extends to the furan ring, albeit to a lesser extent, influencing its reactivity.

Conversely, the cyano group at the 2-position is a potent resonance electron-withdrawing group (-R effect). The triple bond in the nitrile functionality can accept electron density from the benzofuran ring system, leading to a decrease in electron density, particularly at the 3-position. This electron-withdrawing effect deactivates the furan ring towards electrophilic attack and makes the 3-position susceptible to nucleophilic attack.

The Hammett equation provides a quantitative way to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. For a para-methoxy group, the Hammett constant (σp) is typically negative (around -0.27), indicating its electron-donating nature through resonance. For a para-cyano group, the σp value is positive (around +0.66), reflecting its strong electron-withdrawing character. While these values are for substituted benzenes, they provide a good approximation of the electronic effects in the benzofuran system.

Resonance Effects of Functional Groups

| Functional Group | Position | Electronic Effect | Hammett Constant (σp) Approximation | Impact on Benzofuran Ring |

|---|---|---|---|---|

| Methoxy (-OCH3) | 4 | Electron-donating (+R) | ~ -0.27 | Increases electron density, activating the ring towards electrophilic substitution. |

| Cyano (-CN) | 2 | Electron-withdrawing (-R) | ~ +0.66 | Decreases electron density, deactivating the furan ring towards electrophilic attack and activating the 3-position for nucleophilic attack. |

Theoretical Studies and Computational Chemistry of 2 Benzofurancarbonitrile, 4 Methoxy

Quantum Chemical Characterization

Quantum chemical calculations offer a detailed picture of the molecular structure and electronic properties of 2-Benzofurancarbonitrile, 4-methoxy-. These theoretical approaches are crucial for understanding the molecule's stability and reactivity. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its reactivity. nih.gov

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In a molecule like 2-Benzofurancarbonitrile, 4-methoxy-, the HOMO is expected to be distributed over the electron-rich benzofuran (B130515) ring system and the methoxy (B1213986) group. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For similar aromatic compounds, the HOMO is often delocalized across the π-system.

Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The LUMO in this compound would likely be located over the electron-deficient nitrile group and the aromatic system. A lower LUMO energy suggests a greater ease of accepting electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability. This concept is central to the Frontier Molecular Orbital (FMO) theory, which helps in predicting the outcomes of various chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors to represent varying electrostatic potentials. Regions with a negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. In 2-Benzofurancarbonitrile, 4-methoxy-, these areas would be anticipated around the oxygen atom of the methoxy group and the nitrogen atom of the nitrile group. scholarsresearchlibrary.com Conversely, areas with a positive potential (usually shown in blue) are electron-poor and are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms.

To quantify the reactivity of a molecule, various global and local reactivity descriptors can be calculated. Global descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. researchgate.net

Local reactivity is described by the Fukui function, which indicates the most reactive sites within a molecule. researchgate.net The Fukui function helps to pinpoint the specific atoms that are more likely to undergo nucleophilic, electrophilic, or radical attack. semanticscholar.org For instance, an atom with a high value for the Fukui function for electrophilic attack is a likely site for a nucleophilic reaction.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Electronic Structure Elucidation

Spectroscopic Property Prediction Methodologies

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction and interpretation of various spectra. These simulations provide insights into the molecule's geometric and electronic structure. While specific computational studies on 2-Benzofurancarbonitrile, 4-methoxy- are not extensively documented in publicly available literature, the methodologies described are standard and would be directly applicable.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting these vibrational frequencies and their corresponding intensities. cardiff.ac.uk The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions.

The output of this calculation is a set of normal modes, each with a specific frequency and intensity. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For 2-Benzofurancarbonitrile, 4-methoxy-, key vibrational modes would include:

The C≡N stretch of the nitrile group, typically a strong, sharp band in the IR spectrum. acs.orgarxiv.org

Vibrations of the benzofuran ring system, including C-O-C stretching and ring breathing modes. researchgate.netnih.gov

Modes associated with the methoxy group, such as C-H stretches and O-CH₃ rocking and wagging motions.

Aromatic C-H stretching and bending vibrations.

An illustrative table of predicted vibrational frequencies for key functional groups, based on typical DFT calculation results for similar molecules, is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| Nitrile (C≡N) | Stretching | ~2230 | Strong | Strong |

| Methoxy (C-O) | Asymmetric Stretch | ~1250 | Strong | Medium |

| Benzofuran (C-O-C) | Asymmetric Stretch | ~1200 | Strong | Medium |

| Aromatic Ring | C=C Stretching | ~1600-1450 | Medium-Strong | Strong |

| Aromatic C-H | Stretching | ~3100-3000 | Medium | Strong |

This table is illustrative and represents typical values obtained from DFT calculations on molecules containing these functional groups.

NMR spectroscopy is a premier tool for structure elucidation in organic chemistry. Computational methods can predict NMR chemical shifts (δ) and coupling constants with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. uba.ar

The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is sensitive to the chosen computational method (functional and basis set) and the conformation of the molecule. nih.govacs.org

For 2-Benzofurancarbonitrile, 4-methoxy-, key aspects for NMR prediction include:

¹H NMR: The chemical shifts of the aromatic protons on the benzofuran ring and the protons of the methoxy group. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile group would significantly influence the electronic environment and thus the chemical shifts of the ring protons. youtube.com

¹³C NMR: The chemical shifts of the carbon atoms in the benzofuran skeleton, the nitrile carbon, and the methoxy carbon. The position of substituents dramatically affects the ¹³C chemical shifts in aromatic systems. uba.arnih.gov

Below is a hypothetical comparison of predicted and experimental chemical shifts, illustrating the utility of this computational tool.

| Atom Type | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Aromatic CH | 7.65 | 7.60 | +0.05 |

| Aromatic CH | 7.30 | 7.28 | +0.02 |

| Aromatic CH | 6.95 | 6.99 | -0.04 |

| Methoxy OCH₃ | 3.90 | 3.88 | +0.02 |

| Nitrile C≡N | 118.5 | 119.0 | -0.5 |

| Methoxy OCH₃ | 56.2 | 56.5 | -0.3 |

This table is for illustrative purposes. Experimental data is not provided in the source material, and predicted values are representative examples.

The color and photophysical properties of a molecule are determined by its electronic transitions, which can be probed by UV-visible absorption and emission spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for modeling the electronic excited states of molecules. researchgate.netohio-state.edu

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima of absorption bands (λ_max), and the oscillator strengths, which relate to the intensity of the absorption. case.edu These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. acs.org

For 2-Benzofurancarbonitrile, 4-methoxy-, the π-conjugated benzofuran system constitutes the primary chromophore. The methoxy and nitrile substituents would modulate the energies of the molecular orbitals and thus the wavelengths of absorption. TD-DFT could be used to predict the λ_max and assign the transitions responsible for the UV-Vis spectrum.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the pathways that connect reactants to products. researchgate.netacs.org

A key concept in reaction dynamics is the transition state (TS), which is the highest energy point along the lowest energy path of a reaction. numberanalytics.comnumberanalytics.com It represents the energetic barrier, or activation energy (Ea), that must be overcome for the reaction to proceed. fiveable.me

Computationally, a transition state is located as a first-order saddle point on the potential energy surface. github.io This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A successful transition state calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For a hypothetical reaction involving 2-Benzofurancarbonitrile, 4-methoxy-, such as an electrophilic aromatic substitution, computational chemists would model the structures of the reactants, any intermediates, the transition states connecting them, and the final products. The energy difference between the reactants and each transition state would provide the activation energy for that step. researchgate.net

By identifying all the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface, a complete reaction pathway can be mapped. researchgate.netchemrxiv.org The energies of these points are plotted against the reaction coordinate to create a reaction energy profile. This profile provides a clear, quantitative picture of the reaction mechanism, showing the number of steps, the relative stabilities of intermediates, and the height of the energy barriers.

Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from a transition state structure. researchgate.net An IRC calculation follows the path of steepest descent from the transition state downhill to the connected reactant on one side and the product (or intermediate) on the other, confirming that the located TS indeed connects the intended species. By piecing together these connections, the entire mechanistic landscape of a chemical transformation can be elucidated computationally. For complex reactions, multiple competing pathways can be evaluated to predict the most likely mechanism and the expected product distribution. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational Preferences of the Methoxy Group:

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the preferred conformations of the methoxy substituent. For methoxy-substituted benzofurans, the key dihedral angle is that between the plane of the benzofuran ring and the C-O-C plane of the methoxy group.

Studies on related compounds indicate that the benzofuran ring system itself is planar. researchgate.net The primary conformational variability arises from the rotation of the methoxy group around the Ar-O bond. Two principal conformations are generally considered:

Coplanar (Syn or Anti): Where the methyl group of the methoxy substituent lies in or close to the plane of the benzofuran ring.

Perpendicular (Ortho): Where the methyl group is positioned out of the plane of the benzofuran ring.

Computational studies on analogous aromatic ethers suggest that the planar conformations are often energetically favored due to enhanced resonance stabilization between the oxygen lone pairs and the aromatic π-system. The energy barrier for rotation of the methoxy group is typically low, suggesting that at room temperature, the molecule can easily interconvert between different conformations. researchgate.net

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations offer a way to explore the dynamic behavior of 2-Benzofurancarbonitrile, 4-methoxy- over time. While specific MD studies on this compound are not documented, the methodology is widely applied to heterocyclic compounds to understand their flexibility and interactions. mdpi.com

An MD simulation would model the movement of each atom in the molecule over a period of time, providing a trajectory that reveals the accessible conformations and the vibrational motions of the molecule. For 2-Benzofurancarbonitrile, 4-methoxy-, such simulations would likely confirm the planarity of the benzofuran core and illustrate the rotational freedom of the methoxy group. These simulations can also provide insights into the flexibility of the molecule, which can be important for its interaction with other molecules or biological targets.

Table 1: Representative Torsional Energy Profile for a Methoxy Group on an Aromatic Ring

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Planar) | 0.0 |

| 30 | 0.8 |

| 60 | 2.5 |

| 90 (Perpendicular) | 3.0 |

| 120 | 2.5 |

| 150 | 0.8 |

| 180 (Planar) | 0.0 |

| Note: This table presents hypothetical data based on typical energy profiles for methoxy groups on aromatic systems to illustrate the energetic preference for planar conformations. |

Solvent Effects in Theoretical Modeling

The surrounding solvent can significantly influence the properties and behavior of a molecule. In theoretical modeling, the effect of a solvent is often incorporated using either explicit or implicit solvent models.

Implicit Solvent Models (Continuum Models):

A common approach for modeling solvent effects is the use of a Polarizable Continuum Model (PCM). chemmethod.com In this method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For 2-Benzofurancarbonitrile, 4-methoxy-, using a PCM approach would allow for the calculation of its properties, such as conformational energies and electronic structure, in different solvent environments. For example, in a polar solvent, the dipole moment of the molecule would be stabilized, which could potentially influence the rotational barrier of the methoxy group and the relative energies of its conformers.

Explicit Solvent Models:

In an explicit solvent model, individual solvent molecules are included in the simulation box along with the solute molecule. This approach is computationally more intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For 2-Benzofurancarbonitrile, 4-methoxy-, which does not have strong hydrogen bond donating capabilities, an implicit solvent model is often sufficient to capture the bulk electrostatic effects of the solvent.

The choice of solvent can impact the relative stability of different conformers. For instance, a more polar solvent might favor a conformer with a larger dipole moment. Theoretical calculations incorporating solvent effects are crucial for accurately predicting the behavior of 2-Benzofurancarbonitrile, 4-methoxy- in a solution-phase environment. chemmethod.com

Table 2: Illustrative Solvatochromic Shift Prediction for 2-Benzofurancarbonitrile, 4-methoxy- using a PCM Approach

| Solvent | Dielectric Constant | Calculated Absorption Maximum (nm) |

| Gas Phase | 1 | 300 |

| n-Hexane | 1.88 | 302 |

| Dichloromethane | 8.93 | 308 |

| Acetonitrile (B52724) | 37.5 | 312 |

| Water | 78.4 | 315 |

| Note: The data in this table is hypothetical and serves to illustrate the trend of solvatochromic shifts with increasing solvent polarity that would be investigated using computational models. |

Advanced Analytical Techniques for Characterization of 2 Benzofurancarbonitrile, 4 Methoxy

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of 2-Benzofurancarbonitrile, 4-methoxy-. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm).